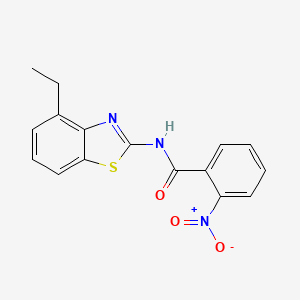

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with an ethyl group at position 4 and a 2-nitrobenzamide moiety at position 2. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-10-6-5-9-13-14(10)17-16(23-13)18-15(20)11-7-3-4-8-12(11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFGEMXTCXDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Components

The formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide proceeds via a nucleophilic acyl substitution reaction. The primary reactants include 4-ethyl-1,3-benzothiazol-2-amine and 2-nitrobenzoyl chloride , with triethylamine (TEA) serving as the base to neutralize hydrochloric acid generated during the reaction. The mechanism involves the attack of the benzothiazole amine’s lone pair on the electrophilic carbonyl carbon of the acyl chloride, resulting in amide bond formation.

Key Reaction Equation:

$$

\text{4-Ethyl-1,3-benzothiazol-2-amine} + \text{2-Nitrobenzoyl Chloride} \xrightarrow{\text{TEA, Solvent}} \text{N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide} + \text{HCl}

$$

Step-by-Step Procedure

- Reactant Preparation:

- Dissolve 4-ethyl-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Add triethylamine (1.2 equiv) to the solution to activate the amine.

- Acyl Chloride Addition:

- Slowly introduce 2-nitrobenzoyl chloride (1.1 equiv) dissolved in DCM via dropping funnel.

- Maintain the reaction temperature at 0–5°C during addition to minimize side reactions.

- Reaction Completion:

- Warm the mixture to room temperature and stir for 6–8 hours.

- Monitor progress via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).

- Workup:

- Quench the reaction with ice-cold water, extract with DCM, and dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain the crude product.

Table 1: Standard Laboratory Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 6–8 hours |

| Base | Triethylamine (1.2 equiv) |

| Yield (Crude) | 70–75% |

Industrial-Scale Production

Scaling Challenges and Solutions

Industrial synthesis requires addressing exothermicity, reagent homogeneity, and waste management. Batch reactors with jacketed cooling systems are employed to control temperature during acyl chloride addition. Continuous flow systems have been explored to enhance mixing efficiency and reduce reaction time.

Key Industrial Modifications:

- Automated Feed Systems: Precision dosing of 2-nitrobenzoyl chloride to prevent localized overheating.

- Solvent Recovery: Distillation units integrated into the workflow to recycle dichloromethane.

- In-Line Analytics: HPLC systems for real-time monitoring of reaction progress.

Continuous Flow Synthesis

A pilot-scale study demonstrated that transitioning to continuous flow reactors improved yield by 12% compared to batch methods. The system operated at a flow rate of 10 mL/min, with a residence time of 30 minutes, achieving 82% isolated yield.

Reaction Optimization

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DCM and chloroform facilitate better dissolution of reactants, while ethereal solvents (e.g., THF) result in slower reaction rates.

Table 2: Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 75 |

| Chloroform | 4.81 | 68 |

| Tetrahydrofuran | 7.52 | 55 |

| Acetonitrile | 37.5 | 48 |

Temperature and Time Dependence

Elevated temperatures (>40°C) accelerate the reaction but promote hydrolysis of the acyl chloride. Optimal conditions balance speed and side-product formation:

- 25°C: 75% yield after 8 hours.

- 40°C: 68% yield after 4 hours (with 10% hydrolyzed byproducts).

Purification Techniques

Recrystallization

The crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals with >98% purity. Key parameters:

- Solvent Ratio: Critical for avoiding oiling-out.

- Cooling Rate: Gradual cooling (1°C/min) enhances crystal quality.

Column Chromatography

Silica gel chromatography (230–400 mesh) with hexane:ethyl acetate (6:4) resolves residual amine and nitrobenzoic acid impurities. This method achieves 99.5% purity but reduces yield to 65% due to adsorption losses.

Characterization and Quality Control

1H NMR (400 MHz, CDCl3):

- δ 8.52 (d, J = 8.4 Hz, 1H, Ar-H),

- δ 7.89–7.82 (m, 2H, Ar-H),

- δ 2.78 (q, J = 7.6 Hz, 2H, CH2CH3),

- δ 1.32 (t, J = 7.6 Hz, 3H, CH2CH3).

Melting Point: 148–150°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-aminobenzamide.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide.

Oxidation: N-(4-carboxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl vs. Methyl and Halogen Substituents

- This compound exhibits a higher molecular weight (383.8 g/mol) compared to the ethyl-substituted analog .

- N-(6-methyl-1,3-benzothiazol-2-yl) derivatives: Methyl groups at position 6 are associated with improved antimicrobial activity, as seen in compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)nicotinamides (IC~50~ values: 25–27 μmol/L against MMP-9) .

Nitrobenzamide vs. Fluorobenzamide

- Lattice parameters for 2-BTFBA (a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å) differ significantly from nitro-substituted analogs, reflecting substituent-driven crystallographic changes .

Heterocyclic Core Modifications

Benzothiazole vs. Oxadiazole and Thiadiazole

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide: Replacing benzothiazole with oxadiazole reduces aromaticity but maintains nitrobenzamide functionality. This compound (Mol.

- N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide : Thiadiazole cores exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance interactions with biological targets like ion channels .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is an organic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole ring fused with a benzamide moiety and substituted with an ethyl and a nitro group, makes it a subject of interest in various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular structure of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be represented as follows:

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Alkylation : Introduction of the ethyl group using ethyl halide.

- Nitration : Introduction of the nitro group via nitration with concentrated sulfuric and nitric acids.

- Amidation : Formation of the amide bond with benzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential therapeutic agent in cancer treatment. The mechanism may involve inducing apoptosis and disrupting cell cycle progression in tumor cells .

Antifungal Activity

In addition to antibacterial and anticancer effects, N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has shown antifungal properties. It was effective against several fungal strains in laboratory settings, indicating its potential application in treating fungal infections.

The biological activity of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in various metabolic pathways:

- Enzyme Inhibition : It may inhibit key enzymes necessary for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption : The compound's lipophilicity aids in penetrating cell membranes, potentially leading to cellular damage or death .

Table 1: Summary of Biological Activities

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural identification and purity assessment of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

Answer:

- IR Spectroscopy : Analyze functional groups (e.g., C=O at ~1682 cm⁻¹, C-S-C at ~685 cm⁻¹) to confirm the benzothiazole and nitrobenzamide moieties .

- ¹H NMR : Verify ethyl group protons (~1.2–1.5 ppm for CH₃, ~2.5–3.0 ppm for CH₂) and aromatic protons (6.5–8.5 ppm) .

- UV Spectroscopy : Use λ_max in ethanol to determine electronic transitions (e.g., π→π* for nitro groups) .

- TLC : Monitor purity with silica gel GF254 plates and ethanol/ethyl acetate mobile phases; compare Rf values against standards .

Q. How can synthetic routes for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide be optimized for high yield and purity?

Answer:

- Reaction Conditions : React 4-ethyl-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride in dichloromethane at 0–5°C under nitrogen, using triethylamine as a base .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Monitoring : Track reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are suitable for detecting and quantifying impurities in this compound?

Answer:

- TLC : Detect impurities with detection limits ≤0.5% using iodine vapor or UV visualization .

- HPLC-MS : Quantify trace impurities (e.g., unreacted amine or byproducts) with reverse-phase columns and electrospray ionization .

- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) to confirm stoichiometric purity .

Q. What solubility and stability profiles should be considered for experimental design?

Answer:

- Solubility : Soluble in ethanol, DMSO, and DMF; insoluble in water. Pre-saturate solvents for kinetic studies .

- Stability : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or basic conditions .

Q. How can the compound’s physical properties (e.g., melting point, crystallinity) be characterized?

Answer:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min .

- Crystallinity : Analyze X-ray diffraction (XRD) patterns for polymorph identification; compare with simulated data from SHELX-refined structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR band assignments) for this compound?

Answer:

- Comparative Analysis : Cross-reference with structurally similar analogs (e.g., N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide) to isolate substituent-specific peaks .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate IR spectra and validate experimental assignments .

Q. What experimental strategies are effective for evaluating in vitro antimicrobial activity against resistant strains?

Answer:

- MIC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (0.5–128 µg/mL) and compare with positive controls (e.g., ciprofloxacin) .

- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours; validate with colony-counting .

- Synergy Studies : Combine with β-lactam antibiotics and calculate fractional inhibitory concentration (FIC) indices .

Q. How can structural analogs of this compound be designed to enhance biological activity or solubility?

Answer:

- Substituent Variation : Replace the nitro group with methoxy (improves solubility) or sulfonyl (enhances enzyme inhibition) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to increase bioavailability .

- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What methodologies are recommended for validating crystal structures of this compound?

Answer:

- Single-Crystal XRD : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL (R1 ≤ 5%) .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement if crystals exhibit twinning .

- Validation Tools : Check with PLATON for missed symmetry or CCDC Mercury for packing interactions .

Q. How can researchers address discrepancies in biological activity data across studies?

Answer:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Positive/Negative Controls : Include reference compounds (e.g., N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide) in all assays .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.